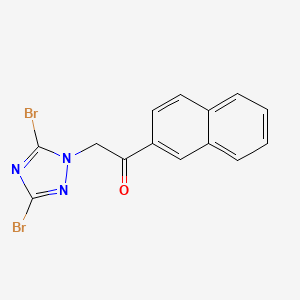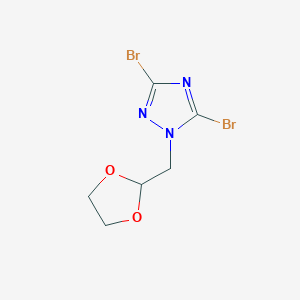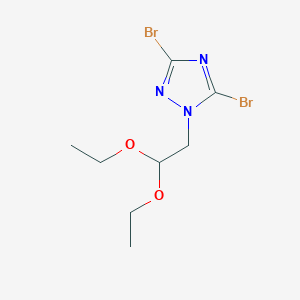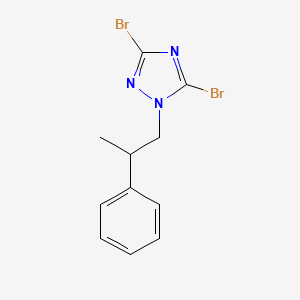![molecular formula C7H9Br2N3O2 B6344593 3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole CAS No. 1240571-87-2](/img/structure/B6344593.png)
3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activities
1,2,4-Triazole derivatives have been extensively studied due to their broad range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These activities make triazole derivatives valuable in the development of new drugs and pharmaceuticals. The synthesis of these compounds involves various strategies, including eco-friendly procedures that provide advantages such as shorter reaction times, higher yields, and the use of less harmful substances in the synthesis process (de Souza et al., 2019; Nazarov et al., 2021).
Anticancer Potential
The anticancer potential of 1,2,4-triazole derivatives has been highlighted, with some derivatives being studied for their efficacy against various cancer types. These compounds have been shown to exhibit significant anticancer activity, suggesting that triazoles could play an important role in developing novel anticancer medications with improved safety profiles and effectiveness (Xu et al., 2019; Slavova et al., 2020).
Antifungal and Antimicrobial Applications
1,2,4-Triazole compounds have shown significant antifungal and antimicrobial activities, making them important in developing new antifungal agents. Their structure-activity relationship (SAR) studies have revealed their potential as fungicidal compounds. This makes them promising candidates for addressing the challenge of drug-resistant fungal infections (Kazeminejad et al., 2022; Li & Zhang, 2021).
Corrosion Inhibition
1,2,4-Triazole derivatives have also been explored as corrosion inhibitors for various metals and alloys, including magnesium alloys. They work by forming protective layers on the metal surface, thus preventing corrosion. This application is particularly important in industrial settings where corrosion can lead to significant material and financial losses (Hrimla et al., 2021; Kuznetsov & Frumkin, 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3,5-dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br2N3O2/c8-6-10-7(9)12(11-6)2-1-5-13-3-4-14-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZUIIKWLIFKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344518.png)

![3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344531.png)

![3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B6344540.png)




![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)

![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)

